N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine molecular structure
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine molecular structure
Structural Dynamics, Synthesis, and Isoquinoline Cyclization Pathways
Executive Summary
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (CAS: 887352-04-7) represents a pivotal synthetic intermediate in the construction of 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids.[1][2][3] Derived from the Verapamil precursor N-methylhomoveratrylamine, this molecule is distinguished by its
This guide provides a comprehensive technical analysis of the molecule, focusing on its structural elucidation, synthetic protocols, and its critical role in the Bischler-Napieralski reaction . It is designed for medicinal chemists and process engineers optimizing routes for benzylisoquinoline alkaloids and related pharmaceutical scaffolds.
Part 1: Structural Analysis & Physiochemical Properties[4]
The molecule comprises three distinct functional domains: the electron-rich veratryl (3,4-dimethoxyphenyl) tail, the ethylamino linker, and the acetoacetyl headgroup.
1.1 Molecular Specifications
| Property | Data |
| IUPAC Name | N-(3,4-Dimethoxyphenethyl)-N-methyl-3-oxobutanamide |
| CAS Number | 887352-04-7 |
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| Physical State | Viscous oil / Low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
1.2 Structural Dynamics: Tautomerism and Rotamerism
The structural integrity of this molecule is defined by two dynamic equilibria that complicate spectroscopic analysis (NMR):
-
Amide Rotamerism: Due to the steric bulk of the N-methyl group and the restricted rotation around the
bond, the molecule exists as a mixture of E and Z rotamers in solution. This typically manifests as split peaks in NMR (approx. 3:1 ratio in ). -
Keto-Enol Tautomerism: The acetoacetyl moiety (
-keto amide) exists in equilibrium between the keto form (dominant in non-polar solvents) and the enol form (stabilized by intramolecular H-bonding).
1.3 Molecular Connectivity Diagram
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Functional segmentation of the target molecule highlighting the electron-rich ring and the electrophilic precursor tail.
Part 2: Synthetic Pathways[4][7][9][10][11]
The synthesis is a convergent process starting from commercially available 3,4-dimethoxyphenethylamine (Homoveratrylamine). The N-methylation step is critical; without it, the subsequent cyclization often yields oxazoles rather than isoquinolines due to the participation of the amide NH.
2.1 Synthesis Workflow
Figure 2: Two-step synthetic route from homoveratrylamine.
2.2 Experimental Protocol: Acetoacetylation
Note: While Diketene is the most atom-efficient reagent, it is hazardous. The protocol below uses Ethyl Acetoacetate (EAA) for higher safety margins in a laboratory setting.
Reagents:
-
N-Methylhomoveratrylamine (1.0 eq)
-
Ethyl Acetoacetate (1.2 eq)
-
Toluene (Solvent, 10 volumes)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)
Procedure:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve N-methylhomoveratrylamine in Toluene.
-
Addition: Add Ethyl Acetoacetate and DMAP.
-
Reflux: Heat the mixture to reflux (
). The reaction is driven by the azeotropic removal of Ethanol. -
Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine spot (polar, stains with Ninhydrin) should disappear.
-
Workup: Cool to RT. Wash organic layer with 1M HCl (to remove DMAP/unreacted amine) and then Brine.
-
Isolation: Dry over
, filter, and concentrate in vacuo. The product is typically obtained as a pale yellow oil that may crystallize upon standing.
Self-Validating Checkpoint:
-
IR Spectrum: Look for two carbonyl stretches. The amide carbonyl appears ~1640
, and the ketone carbonyl appears ~1715 . Absence of broad N-H stretch (>3300 ) confirms complete acylation.
Part 3: Reactivity & Applications (Bischler-Napieralski Cyclization)
The primary utility of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is its conversion into the isoquinoline core. This is a classic application of the Bischler-Napieralski reaction , where the amide oxygen is activated to trigger an electrophilic attack on the aromatic ring.[4]
3.1 Mechanism of Action
The presence of the 3,4-dimethoxy groups is non-negotiable; they increase the electron density at the C6 position (para to the methoxy at C3), facilitating the ring closure.
-
Activation: The amide oxygen reacts with
to form an imidoyl chloride/phosphate intermediate. -
Cyclization: The electron-rich aromatic ring attacks the electrophilic imine carbon.
-
Aromatization: Loss of protons/leaving groups yields the 3,4-dihydroisoquinoline.
3.2 Pathway Diagram
Figure 3: The Bischler-Napieralski cyclization pathway mediated by Phosphorus Oxychloride.[5]
3.3 Critical Process Parameters (CPP)
-
Temperature: Strict control at
. Higher temperatures ( ) cause polymerization of the acetoacetyl tail (charring). -
Reagent:
is preferred over for solubility reasons. -
Quenching: The resulting dihydroisoquinoline is basic.[4] The reaction mixture must be quenched into ice water and basified (
) to extract the product.
Part 4: References
-
Bischler-Napieralski Reaction Mechanism & Utility:
-
Precursor Characterization (N-Methylhomoveratrylamine):
-
Title: 3,4-Dimethoxyphenethylamine (Homoveratrylamine) Data Sheet.
-
Source: Sigma-Aldrich / Merck.
-
-
Isoquinoline Synthesis Overview:
-
Acetoacetylation Reagents:
-
Title: Diketene and Acetylketene in Organic Synthesis.
-
Source: ScienceDirect / Tetrahedron.
-
Link:[Link]
-
Sources
- 1. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
- 2. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
